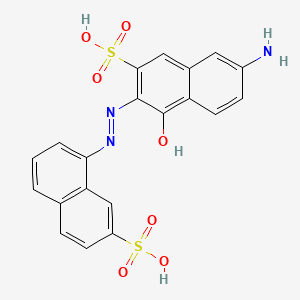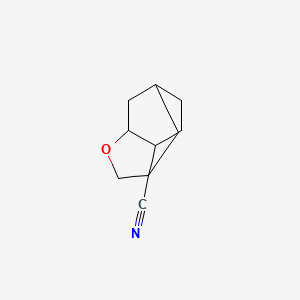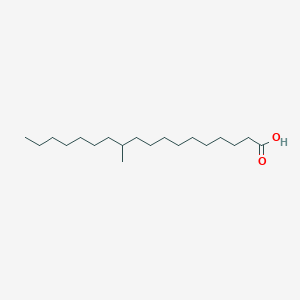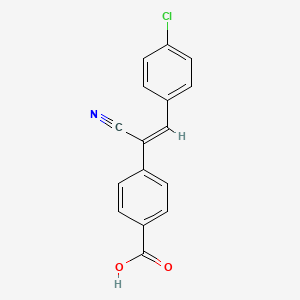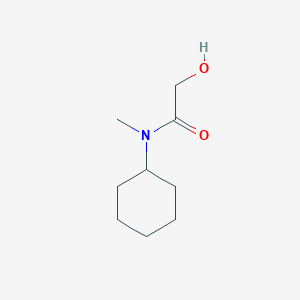
N-Cyclohexyl-2-hydroxy-N-methylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Cyclohexyl-2-hydroxy-N-methylacetamide is an organic compound with the molecular formula C9H17NO2 It is characterized by the presence of a cyclohexyl group, a hydroxyl group, and a methylacetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-2-hydroxy-N-methylacetamide typically involves the reaction of cyclohexylamine with methyl acetate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and separation techniques, such as distillation and crystallization, ensures the efficient production of the compound with minimal impurities.
化学反应分析
Types of Reactions
N-Cyclohexyl-2-hydroxy-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-Cyclohexyl-2-oxo-N-methylacetamide.
Reduction: Regeneration of this compound.
Substitution: Formation of various substituted amides and esters.
科学研究应用
N-Cyclohexyl-2-hydroxy-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-Cyclohexyl-2-hydroxy-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and amide groups play a crucial role in these interactions, facilitating binding and subsequent biological effects. The compound may modulate various biochemical pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
- N-Cyclohexyl-2,2-dichloro-N-methylacetamide
- N-(2-Hydroxyethyl)-N-methylacetamide
- N-(2-Aminoethyl)-N-methylacetamide
Uniqueness
N-Cyclohexyl-2-hydroxy-N-methylacetamide is unique due to the presence of both a cyclohexyl group and a hydroxyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with molecular targets, making it valuable for specific applications.
属性
CAS 编号 |
73251-17-9 |
|---|---|
分子式 |
C9H17NO2 |
分子量 |
171.24 g/mol |
IUPAC 名称 |
N-cyclohexyl-2-hydroxy-N-methylacetamide |
InChI |
InChI=1S/C9H17NO2/c1-10(9(12)7-11)8-5-3-2-4-6-8/h8,11H,2-7H2,1H3 |
InChI 键 |
LIYYUJIWCHEMJD-UHFFFAOYSA-N |
规范 SMILES |
CN(C1CCCCC1)C(=O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


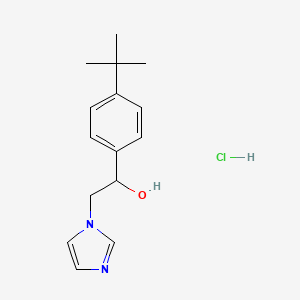
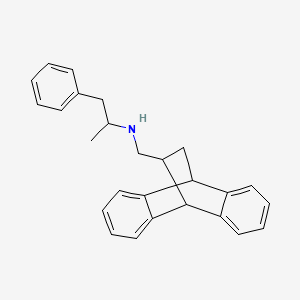

![N-{4-[3-(Piperidin-1-yl)-3-sulfanylideneprop-1-en-1-yl]phenyl}acetamide](/img/structure/B14444089.png)
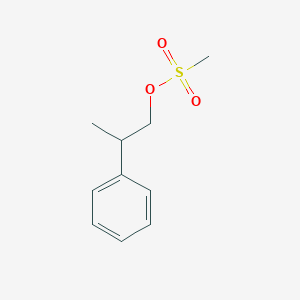
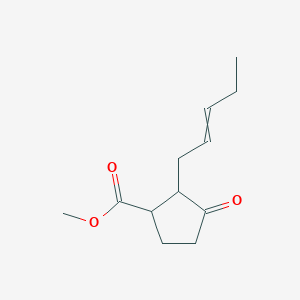
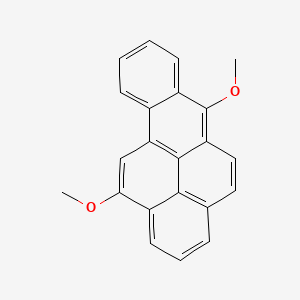

![Methyl 2-[benzoyl(methyl)amino]benzoate](/img/structure/B14444123.png)
